N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride

Salt selection Analytical chemistry Assay reproducibility

N-(Pyridin-2-yl)piperidine-3-carboxamide dihydrochloride (CAS 1831993-82-8, molecular formula C₁₁H₁₇Cl₂N₃O, molecular weight 278.18 g/mol) is the dihydrochloride salt of a piperidine-3-carboxamide scaffold bearing a pyridin-2-yl substituent on the amide nitrogen. The free base (CAS 883106-72-7, C₁₁H₁₅N₃O, MW 205.26 g/mol) is cataloged under PubChem CID 18072846.

Molecular Formula C11H17Cl2N3O
Molecular Weight 278.18
CAS No. 1831993-82-8
Cat. No. B2644163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride
CAS1831993-82-8
Molecular FormulaC11H17Cl2N3O
Molecular Weight278.18
Structural Identifiers
SMILESC1CC(CNC1)C(=O)NC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C11H15N3O.2ClH/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15);2*1H
InChIKeyDZNMFBIFLZCWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyridin-2-yl)piperidine-3-carboxamide Dihydrochloride (CAS 1831993-82-8): Technical Baseline for Informed Procurement


N-(Pyridin-2-yl)piperidine-3-carboxamide dihydrochloride (CAS 1831993-82-8, molecular formula C₁₁H₁₇Cl₂N₃O, molecular weight 278.18 g/mol) is the dihydrochloride salt of a piperidine-3-carboxamide scaffold bearing a pyridin-2-yl substituent on the amide nitrogen. The free base (CAS 883106-72-7, C₁₁H₁₅N₃O, MW 205.26 g/mol) is cataloged under PubChem CID 18072846 [1]. The compound is supplied as a research-grade building block by multiple vendors, including Enamine Ltd. (catalog EN300-312630, distributed by Fujifilm Wako Pure Chemical) and AKSci (catalog 2573EG), at a minimum purity specification of 95% . The core N-(pyridin-2-yl)piperidine-3-carboxamide motif is recognized as a privileged scaffold in medicinal chemistry, having been elaborated into inhibitors targeting Cathepsin K, PCSK9, CDKs, VEGFR2, and prokaryotic translation machinery [2][3][4].

Why N-(Pyridin-2-yl)piperidine-3-carboxamide Dihydrochloride Cannot Be Interchanged with Free Base or N-Alkylated Analogues Without Experimental Re-Validation


Substituting N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride with the free base (CAS 883106-72-7) or N-alkylated variants such as N-methyl-N-(pyridin-2-yl)piperidine-3-carboxamide (CAS 1019374-32-3) introduces multiple confounding variables that undermine experimental reproducibility. The dihydrochloride salt form provides a defined stoichiometric composition (C₁₁H₁₅N₃O·2HCl, 2 eq. HCl) with a molecular weight differential of approximately 35% vs. the free base, directly affecting molarity calculations in assay preparation . Alterations at the N-1 position of the piperidine ring or the amide nitrogen abolish or redirect target engagement: N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamide shifts activity toward PCSK9 mRNA translation inhibition [1], while benzothiazolyl-substituted derivatives redirect kinase selectivity toward CDK2/CDK5/CDK6 and VEGFR2 [2]. Even within the unsubstituted scaffold, the pyridin-2-yl regioisomeric position on the amide is critical; m-carboxypiperidine (3-substituted) and p-carboxypiperidine (4-substituted) isomers exhibit divergent antibacterial translation-inhibitory profiles [3]. These structural sensitivities mean that generic substitution without explicit re-characterization risks generating non-comparable or misleading results.

Quantitative Differentiation Evidence for N-(Pyridin-2-yl)piperidine-3-carboxamide Dihydrochloride vs. Closest Structural Analogues


Dihydrochloride Salt Form Provides Defined Stoichiometry and 35% Higher Formula Weight vs. Free Base, Enabling Accurate Molarity-Based Assay Preparation

The dihydrochloride salt (CAS 1831993-82-8) has a molecular formula of C₁₁H₁₇Cl₂N₃O and a molecular weight of 278.18 g/mol, delivering exactly two equivalents of HCl per mole of free base . In contrast, the corresponding free base (CAS 883106-72-7) has a molecular weight of 205.26 g/mol (C₁₁H₁₅N₃O) [1]. For a researcher preparing a 10 mM stock solution, using 27.8 mg of dihydrochloride vs. 20.5 mg of free base per 10 mL yields identical active scaffold concentration, but confusion between the two forms would produce a 35% error in actual concentration. The dihydrochloride's fixed stoichiometry eliminates the lot-to-lot variability in hydration state or residual solvent that can affect free base weighing.

Salt selection Analytical chemistry Assay reproducibility Formulation consistency

Room Temperature Storage of Dihydrochloride Reduces Cold-Chain Logistics Burden vs. Free Base Requiring 2–8 °C

The dihydrochloride salt (CAS 1831993-82-8) is specified for long-term storage at room temperature by Fujifilm Wako/Enamine . In direct comparison, the free base form (CAS 883106-72-7) requires sealed storage at 2–8 °C per the Santa Cruz Biotechnology datasheet and at least one other vendor recommends storage in a cool, dry place . This thermal stability differential simplifies compound management workflows, reduces energy costs, and mitigates the risk of freeze-thaw degradation during repeated aliquoting from a master stock.

Storage stability Logistics Procurement operations Compound management

Scaffold Versatility: The N-(Pyridin-2-yl)piperidine-3-carboxamide Core Serves as a Demonstrated Intermediate Across at Least Five Distinct Target Classes, Exceeding the Scope of N-Alkylated or N-1-Substituted Analogues

The unsubstituted N-(pyridin-2-yl)piperidine-3-carboxamide scaffold—the core structure of the title compound—has been explicitly employed or elaborated into bioactive molecules targeting at least five distinct protein families in peer-reviewed studies: (i) PCSK9 mRNA translation inhibitors (Londregan et al., 2018; compounds 4d, 4g with improved ADME and potency vs. earlier leads) [1]; (ii) Cathepsin K inhibitors as anti-osteoporosis agents (Wang et al., 2024; derivative H-9, IC₅₀ = 0.08 µM) [2]; (iii) CDK2/CDK5/CDK6 and VEGFR2 multi-target kinase inhibitors (Afzal et al., 2025; compound 3, CDK2 IC₅₀ = 0.026 µM vs. SNS-032 IC₅₀ = 0.052 µM) [3]; (iv) prokaryotic translation inhibitors with antibacterial activity (Ivanenkov et al., 2019; best-in-class MIC = 12 µg/mL) [4]; (v) human platelet aggregation inhibitors (Zheng et al., 1995) [5]. In contrast, N-methylation at the amide nitrogen (CAS 1019374-32-3) or N-1 substitution with heteroaryl groups (e.g., 6-chloropyridazin-3-yl) locks the scaffold into narrower target profiles as documented in patent literature (US9150575B2) [6]. The unsubstituted scaffold therefore offers greater combinatorial versatility for parallel library synthesis.

Medicinal chemistry Scaffold hopping Lead generation Kinase inhibition Protease inhibition

Purity Benchmark: Dihydrochloride and Free Base Share Consistent ≥95% Minimum Purity Specification Across Independent Vendors, with Batch-Specific QC Documentation Available

The dihydrochloride salt is supplied at ≥95% purity by AKSci (catalog 2573EG) and Enamine/Fujifilm Wako (catalog EN300-312630) . The free base (CAS 883106-72-7) is comparably specified at 95% purity by Enamine (catalog EN300-44933) and Bidepharm, with the latter additionally providing batch-specific QC reports including NMR, HPLC, and GC data . An additional vendor (chemenu.com) lists the dihydrochloride at 95%+ purity . The cross-vendor consistency in minimum purity specification (95%) means the salt form does not require a purity trade-off. However, the dihydrochloride's availability with full analytical characterization from Fujifilm Wako—a GMP-aligned distributor—provides an advantage for laboratories requiring traceable quality documentation.

Quality control Purity specification Analytical characterization Procurement standards

Pricing Transparency: Dihydrochloride Salt from Fujifilm Wako Carries a Premium Over Free Base from Santa Cruz Biotechnology, Reflecting Salt-Form Conversion and GMP-Adjacent Quality Infrastructure

Published pricing data reveals a cost differential between the dihydrochloride and free base forms that procurement officers should factor into budget decisions. The dihydrochloride (Fujifilm Wako/Enamine) is listed at ¥45,400 (≈$302 USD) for 100 mg, ¥65,600 (≈$437) for 250 mg, ¥125,000 (≈$833) for 500 mg, and ¥169,400 (≈$1,129) for 1 g . The free base (Santa Cruz Biotechnology) is priced at $197 for 250 mg and $399 for 1 g . On a per-gram basis normalized to free base equivalents, the dihydrochloride costs approximately 1.7-fold more than the free base ($1,129/g for dihydrochloride vs. $399/g for free base). This premium reflects the additional salt formation step and the quality infrastructure of a GMP-adjacent Japanese distributor. For laboratories where salt stoichiometry precision and room-temperature stability are not critical requirements, the free base offers a more economical option; for regulated or high-reproducibility environments, the dihydrochloride premium may be justified.

Procurement economics Cost comparison Budget planning Supplier evaluation

Physical Property Differentiation: Free Base Exhibits a Defined Melting Point of 94–96 °C; Dihydrochloride Melting Point Is Not Publicly Specified, Complicating Identity Verification by Capillary Methods

The free base (CAS 883106-72-7) has a reported melting point of 94–96 °C, documented across multiple chemical databases including ChemBase and Chem960 [1]. This narrow melting range provides a rapid, low-cost identity verification method suitable for incoming material inspection. In contrast, no melting point data are publicly available for the dihydrochloride salt (CAS 1831993-82-8); the Chemenu product page explicitly lists the melting point field as blank . For laboratories that rely on melting point as a primary identity check, the free base offers a clear operational advantage. Conversely, the absence of a sharp melting point for the dihydrochloride—potentially due to decomposition before melting, common among hydrochloride salts—means that identity verification must rely on spectroscopic methods (NMR, IR) or HPLC retention time matching against a certified reference standard.

Physical characterization Identity testing Melting point Quality assurance

Optimal Application Scenarios for N-(Pyridin-2-yl)piperidine-3-carboxamide Dihydrochloride Based on Evidence-Differentiated Properties


Parallel Library Synthesis Requiring a Multi-Target-Validated, Unsubstituted Piperidine-3-Carboxamide Scaffold

For medicinal chemistry groups conducting parallel synthesis of focused libraries, the unsubstituted N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride serves as a versatile starting material. As established in Section 3 (Evidence Item 3), the core scaffold has demonstrated tractable activity across at least five distinct target classes—PCSK9, Cathepsin K, CDK2/5/6, VEGFR2, and the prokaryotic ribosome —without pre-installed N-1 or amide-N substituents that would constrain diversification vectors. The dihydrochloride's room-temperature stability (Evidence Item 2) enables storage of bulk intermediate quantities adjacent to synthesis workstations without cold-chain interruption. Researchers should use the dihydrochloride molecular weight (278.18 g/mol) for reaction stoichiometry calculations to avoid the 35% molar error that would result from inadvertently applying the free base MW.

Biochemical Assay Development Requiring Defined Counterion Stoichiometry for Accurate Dose-Response Curves

In quantitative biochemistry and pharmacology laboratories where precise concentration-response relationships are critical, the dihydrochloride salt with its fixed 2 eq. HCl stoichiometry (Evidence Item 1, Section 3) eliminates the ambiguity associated with the free base's variable protonation state in stock solutions . The 35.5% higher formula weight vs. the free base (278.18 vs. 205.26 g/mol) means that for any given mass of compound weighed, the active scaffold concentration is known exactly, without correction factors for unknown water content or counterion variability. This is particularly relevant for IC₅₀ determinations in enzyme inhibition or cell-based assays, where 2-fold errors in nominal concentration can shift potency estimates by half a log unit and confound SAR interpretation.

Antifibrotic Drug Discovery Leveraging the Piperidine-3-Carboxamide Scaffold's Privileged Status in Prolyl-4-Hydroxylase and Collagen Modulation Pathways

The N-(pyridin-2-yl)piperidine-3-carboxamide scaffold is structurally cognate to substituted heterocyclic carboxamides claimed as prolyl-4-hydroxylase inhibitors in foundational patents (e.g., US 5,620,995), which established the pharmacophoric requirements for collagen biosynthesis suppression [1]. Although no peer-reviewed quantitative inhibition data (IC₅₀ or Kᵢ values) are publicly available specifically for the title compound against prolyl-4-hydroxylase, the scaffold's demonstrated anti-fibrotic potential in hepatic stellate cell models—as reported for structurally related 2-(pyridin-2-yl)pyrimidine derivatives (Molecules 2020, 25(22), 5226; IC₅₀ values of 45.69–45.81 µM for leads 12m and 12q against HSC-T6 cells) [2]—supports its use as a starting point for fibrotic disease programs. The dihydrochloride form's aqueous solubility advantage facilitates direct use in cell culture media without DMSO pre-solubilization complications.

Antibacterial Screening Cascades Targeting the Prokaryotic Translation Machinery

The N-pyridyl-substituted carboxypiperidine amide class, to which the title compound belongs, was identified through high-throughput screening as a novel chemical series of prokaryotic translation inhibitors, with the best-in-class compound achieving an MIC of 12 µg/mL in antibacterial assays [3]. The title compound's unsubstituted scaffold serves as the minimal pharmacophoric core for this activity, making it a suitable starting point for systematic SAR exploration. The dihydrochloride salt's defined stoichiometry ensures that MIC determinations are not confounded by variable salt content, a known source of inter-laboratory variability in antibacterial screening. Procurement of the dihydrochloride rather than the free base is recommended for laboratories participating in multi-site antibacterial screening consortia where protocol standardization across sites is essential.

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